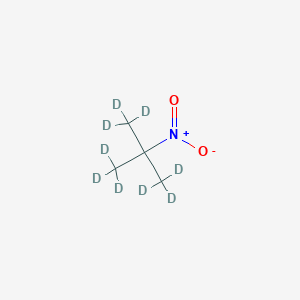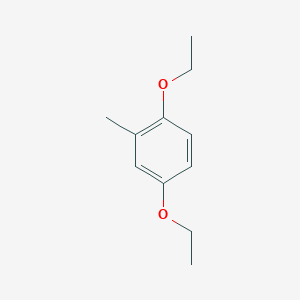
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one
Descripción general
Descripción
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one , also known by its chemical formula C8H8Cl2OS , is a synthetic organic compound. It belongs to the class of ketones and contains both chlorine and thiophene functional groups. The compound’s molecular weight is approximately 223.12 g/mol .
Synthesis Analysis
The synthesis of this compound involves the chlorination of a precursor molecule containing a thiophene ring. Detailed synthetic routes and reaction conditions are available in the literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .
Molecular Structure Analysis
Cl | C / \ C S / \ / C C \ / C Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Researchers have investigated its reactivity and potential applications in synthetic chemistry .
Aplicaciones Científicas De Investigación
Antioxidant Agent Synthesis
A study by Prabakaran, Manivarman, and Bharanidharan (2021) highlighted the synthesis of novel chalcone derivatives, which include 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one. These compounds have demonstrated significant potential as antioxidants. This research showcases the compound's utility in developing antioxidant agents, especially in the field of pharmaceuticals and healthcare products (Prabakaran, Manivarman, & Bharanidharan, 2021).
Intramolecular Hydrolysis Studies
Kalyanam and Likhate (1987) explored the carbonyl-assisted intramolecular hydrolysis of 4-chloro-1-(4′-hydroxyphenyl)butan-1-one and related compounds, including this compound. This research is significant in understanding the structural effects on hydrolysis reactions, which is crucial in organic chemistry and material science (Kalyanam & Likhate, 1987).
Crystal Structure Analysis
The work by Girisha, Yathirajan, Jasinski, and Glidewell (2016) involved examining the crystal structures of chalcones, including (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one. This study provides valuable insights into the molecular and crystallographic properties of such compounds, which is essential in the field of crystallography and materials science (Girisha et al., 2016).
Apoptosis Induction and Anticancer Activity
Research by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d), a compound structurally related to this compound, as an apoptosis inducer. This compound shows potential in cancer therapy due to its activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Antiinflammatory Compound Synthesis
A study conducted in 1978 by Goudie et al. examined compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which is structurally similar to this compound. This research contributes to the development of novel antiinflammatory compounds, which are crucial in medical therapeutics (Goudie et al., 1978).
CC Bond Cleavage Studies
Solhnejad et al. (2013) conducted studies on the regioselective carbon–carbon bond cleavage in arylhydrazones of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-diones, which are related to this compound. This research is significant for understanding chemical reactions and bond cleavage mechanisms in organic synthesis (Solhnejad et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-5-1-2-6(11)7-3-4-8(10)12-7/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUZXTXTUIDFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517908 | |
| Record name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63490-84-6 | |
| Record name | 4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
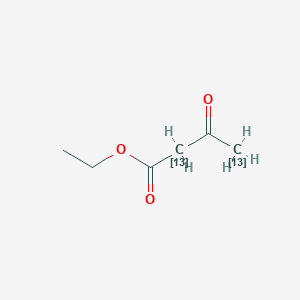
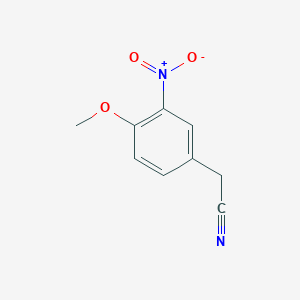
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
![[5-Chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone](/img/structure/B1626815.png)



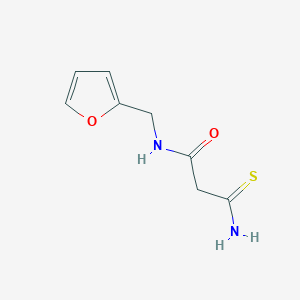

![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)


